(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS: 84235-34-7) is a chiral bicyclic amine derivative with a norbornane backbone. Its molecular formula is C₇H₁₃N·HCl (MW: 147.64), featuring a rigid bicyclo[2.2.1]heptane scaffold that confers stereochemical stability . This compound is widely utilized in medicinal chemistry as a precursor for synthesizing CXCR2 receptor antagonists with anti-cancer properties . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65481-69-8 | |
| Record name | Bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1), (1R,2S,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65481-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Substitution Reactions
The amine group in (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride participates in nucleophilic substitution reactions, typically requiring prior neutralization of the hydrochloride salt to liberate the free amine.
Table 1: Substitution Reactions and Products
Key Observations:
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Base Requirement: Sodium carbonate or triethylamine is used to deprotonate the hydrochloride salt, enabling nucleophilic attack by the free amine.
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Steric Effects: The bicyclic framework imposes steric constraints, favoring reactions with less bulky electrophiles (e.g., chloroformates over larger sulfonyl chlorides).
Reductive Transformations
While direct reduction of the amine is not typical, the compound’s synthesis involves catalytic hydrogenation of precursor nitro derivatives. For example, hydrogenation of rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene over Pd/C yields the corresponding amine .
Salt Metathesis
The hydrochloride salt can undergo anion exchange in the presence of stronger acids or bases, though this is primarily a physicochemical process rather than a covalent reaction.
Stability and Degradation
The compound exhibits high stability in:
-
Simulated Biological Fluids: Stable in SGF (simulated gastric fluid), SIF (simulated intestinal fluid), and plasma.
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Thermal Conditions: No decomposition observed under standard storage (2–8°C, sealed) .
Table 2: Reactivity Comparison with Analogues
| Compound | Reactivity with Chloroformates | Notes |
|---|---|---|
| (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine | Moderate | Steric hindrance slows kinetics vs. acyclic amines |
| exo-Mecamylamine | High | Less hindered amine group |
Mechanistic Insights
-
Substitution: Follows a two-step mechanism:
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Deprotonation of the hydrochloride to generate the free amine.
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Nucleophilic attack on electrophilic reagents (e.g., chloroformates, sulfonyl chlorides).
-
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Steric Modulation: The bicyclo[2.2.1]heptane skeleton reduces reaction rates compared to linear amines due to restricted access to the amine lone pair .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
- CAS Number : 121055-08-1
- Molecular Formula : C7H14ClN
- Molecular Weight : 147.6 g/mol
The compound features a bicyclo[2.2.1]heptane framework characterized by its rigid structure, which plays a crucial role in its biological activity and interactions with molecular targets.
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the construction of complex molecules through various organic reactions such as:
- Cycloaddition Reactions : Used to create new cyclic compounds.
- Functional Group Transformations : Including oxidation and reduction to modify reactivity.
Biology
In biological research, this compound can act as a ligand in studies focused on protein-ligand interactions. Its structural characteristics enable it to bind selectively to various receptors and enzymes, influencing their activity:
- Neurotransmitter Modulation : Potentially affecting neurotransmission pathways.
- Enzyme Inhibition : Investigated for its ability to inhibit specific metabolic enzymes.
Medicine
The compound's pharmacological properties have led to investigations into its therapeutic applications:
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative diseases by modulating neural pathways.
- Antiviral Activity : Some derivatives have shown efficacy against viruses in vitro.
- Analgesic Properties : Certain analogs are being explored for pain management applications.
Case Study 1: Neuroprotective Effects
A study demonstrated the compound's ability to protect against neurodegeneration in animal models of Parkinson's disease:
- Methodology : Mice were treated with this compound before inducing neurotoxicity.
- Results : Significant reductions in markers of neurodegeneration were observed compared to control groups.
Case Study 2: Antiviral Activity
Investigations into the antiviral properties of the compound revealed promising results against orthopoxviruses:
- Methodology : Time-of-addition assays assessed the antiviral efficacy of the compound.
- Results : High levels of inhibition were recorded, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituted Derivatives
Key structural variations among bicyclo[2.2.1]heptane-based amines include:
- Substituent modifications (e.g., methyl, isopropyl, or aromatic groups).
- Stereochemical differences (e.g., endo vs. exo configurations).
- Salt forms (e.g., hydrochloride, free base).
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Functional Differences
- CXCR2 Antagonism : The parent compound’s unsubstituted amine group is critical for binding to CXCR2 receptors, while methylated derivatives (e.g., 1,7,7-trimethyl) show reduced activity due to steric hindrance .
- Neuromuscular Activity : Mecamylamine’s tetramethyl substitution enhances lipophilicity, enabling blood-brain barrier penetration for nicotinic receptor blockade .
- Catalytic Utility : Trimethyl derivatives are employed in asymmetric catalysis, leveraging their rigid chiral centers .
Biological Activity
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClN
- Molecular Weight : 145.63 g/mol
The bicyclo[2.2.1]heptane framework contributes to the compound's unique properties, influencing its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of bicyclo[2.2.1]heptane derivatives. For instance, a compound structurally similar to (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine was evaluated for its antagonistic activity against CXCR2, a chemokine receptor involved in cancer metastasis.
- Study Findings :
Neuroprotective Effects
In neuropharmacology, compounds derived from bicyclo[2.2.1]heptane have shown promise as NMDA receptor antagonists. A study compared the toxicity profiles of these compounds with memantine, an FDA-approved NMDA antagonist.
- Key Results :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction :
- Stability and Bioavailability :
Case Study 1: CXCR2 Antagonism
A recent study focused on a bicyclo[2.2.1]heptane derivative that demonstrated significant CXCR2 antagonistic activity.
- Experimental Design :
- In vitro assays were conducted to evaluate binding affinity and selectivity.
- Results indicated that modifications in the molecular structure could enhance selectivity and potency against cancer cell lines.
Case Study 2: Neuroprotective Screening
Another investigation assessed the neuroprotective effects of bicyclo[2.2.1]heptane derivatives in models of excitotoxicity.
- Findings :
Summary Table of Biological Activities
| Activity Type | Compound Variant | IC Value | Selectivity |
|---|---|---|---|
| CXCR2 Antagonism | (S)-bicyclo[2.2.1]heptane | 48 nM | High against CXCR1 |
| Neuroprotection | Bicyclo[2.2.1]heptan-amine | Not specified | Acceptable toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
